2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide
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Overview
Description
2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide is a chemical compound that has garnered interest in the scientific community due to its potential in various fields of research and industry. This compound features a nicotinamide core substituted with a methoxy group and a benzyl group bearing a thiophene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate. This involves the reaction of 2-(thiophen-3-yl)benzyl chloride with an appropriate base to form the benzyl intermediate.
Nicotinamide Coupling: The benzyl intermediate is then coupled with 2-methoxy nicotinic acid or its derivative under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-(thiophen-2-yl)benzyl)nicotinamide
- 2-methoxy-N-(2-(furan-3-yl)benzyl)nicotinamide
- 2-methoxy-N-(2-(pyridin-3-yl)benzyl)nicotinamide
Uniqueness
2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPSWMXVADKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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